1-(2-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)ethanone
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Overview
Description
1-(2-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one is a complex organic compound that features a combination of benzodiazole, pyrrolidine, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the synthesis of the benzodiazole core, followed by the introduction of the pyrrolidine and phenoxy groups through nucleophilic substitution reactions. The reaction conditions often involve the use of polar solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(2-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one
- 1-(2-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one
Uniqueness
The uniqueness of 1-(2-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H29N3O2 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
1-[2-[1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C24H29N3O2/c1-17-11-12-18(2)23(16-17)29-15-7-14-27-21-9-5-4-8-20(21)25-24(27)22-10-6-13-26(22)19(3)28/h4-5,8-9,11-12,16,22H,6-7,10,13-15H2,1-3H3 |
InChI Key |
XVMCFMVJDWZZKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCN2C3=CC=CC=C3N=C2C4CCCN4C(=O)C |
Origin of Product |
United States |
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